(Phenylthio)acetic acid, propyl ester

Catalog No.
S13029330
CAS No.
174872-90-3
M.F
C11H14O2S
M. Wt
210.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Phenylthio)acetic acid, propyl ester

CAS Number

174872-90-3

Product Name

(Phenylthio)acetic acid, propyl ester

IUPAC Name

propyl 2-phenylsulfanylacetate

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

InChI

InChI=1S/C11H14O2S/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

PGNCCKPNZYBMHV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=CC=CC=C1

(Phenylthio)acetic acid, propyl ester is an organic compound with the molecular formula C11H14O2SC_{11}H_{14}O_{2}S and a molecular weight of 210.293 g/mol. This compound is classified as an ester, specifically an acetic acid derivative where the hydrogen atom of the carboxylic acid group has been replaced by a propyl group. The structure features a phenylthio group, which contributes to its chemical properties and potential biological activities. The compound is recognized for its distinctive thiol and ester functionalities, which can influence its reactivity and interactions in various chemical environments .

Typical of esters and thiols:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (phenylthio)acetic acid and propanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, potentially leading to different esters.
  • Nucleophilic Substitution: The sulfur atom in the phenylthio group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The thiol group can undergo oxidation to form sulfoxides or sulfones, altering the compound's reactivity .

Research indicates that (phenylthio)acetic acid derivatives exhibit various biological activities, including:

  • Antioxidant Properties: Compounds with thiol groups are often associated with antioxidant activity, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity: Some studies suggest that derivatives of (phenylthio)acetic acid may possess antimicrobial properties, making them candidates for further investigation in pharmaceutical applications.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways and exhibiting potential therapeutic effects .

The synthesis of (phenylthio)acetic acid, propyl ester typically involves:

  • Esterification Reaction:
    • Combine (phenylthio)acetic acid with propanol in the presence of an acid catalyst (e.g., sulfuric acid).
    • Heat the mixture to promote the reaction, yielding (phenylthio)acetic acid, propyl ester and water.
  • Thiation Reaction:
    • A phenol derivative can be reacted with an appropriate thiol reagent to introduce the phenylthio group before undergoing esterification .

(Phenylthio)acetic acid, propyl ester has several applications across various fields:

  • Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its biological activity.
  • Agriculture: Investigated for use as a pesticide or fungicide based on its antimicrobial properties.
  • Chemical Research: Utilized in studies exploring thiol chemistry and ester reactivity.
  • Fragrance Industry: Its unique structure may find applications in creating specific scent profiles .

Studies on (phenylthio)acetic acid, propyl ester have explored its interactions with various biological systems:

  • Protein Binding Studies: Research indicates that this compound may bind to proteins involved in metabolic pathways, impacting their function.
  • Cellular Uptake: Experiments have shown how this compound is absorbed by cells, influencing its bioavailability and efficacy in biological systems.
  • Synergistic Effects: Investigations into combinations with other compounds have revealed potential synergistic effects that enhance biological activity .

Several compounds share structural similarities with (phenylthio)acetic acid, propyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(Phenylthio)acetic acidC8H8O2SC_{8}H_{8}O_{2}SParent compound; lacks propyl group
Propyl acetateC5H10O2C_{5}H_{10}O_{2}Simple acetate; no thiol functionality
ThioacetateC3H6OSC_{3}H_{6}OSContains sulfur; used in organic synthesis
Phenethyl acetateC10H12O2C_{10}H_{12}O_{2}Aromatic acetate; used in fragrances

Uniqueness

(Phenylthio)acetic acid, propyl ester is unique due to its combination of both phenyl and thio functionalities along with an ester group. This specific arrangement allows it to exhibit distinctive chemical reactivity and potential biological activities not found in simpler esters or thiols. Its diverse applications across pharmaceuticals and agriculture further highlight its significance within this class of compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

210.07145086 g/mol

Monoisotopic Mass

210.07145086 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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